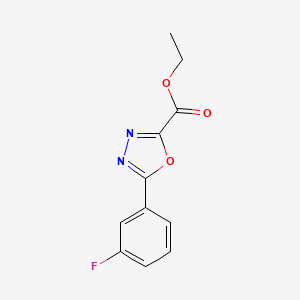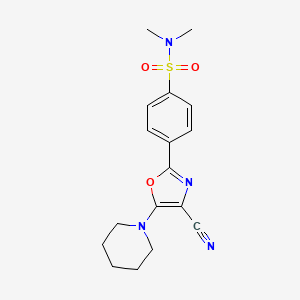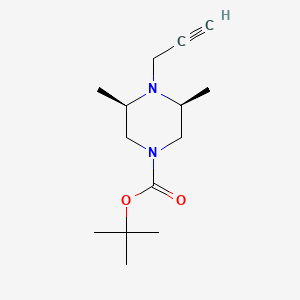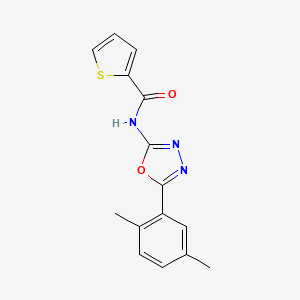
Ethyl 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Fluorophenyl refers to a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached, and ethyl is a two-carbon group often found in organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions, where a molecule is transformed into a cyclic compound . The synthesis could involve the reaction of a fluorophenyl compound with an ethyl oxadiazole precursor .Molecular Structure Analysis
The molecular structure of this compound would likely consist of an oxadiazole ring attached to a fluorophenyl group and an ethyl group . The exact structure would depend on the positions of these attachments.Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Generally, oxadiazole derivatives are stable compounds. They may exhibit fluorescence, making them useful in the development of fluorescent materials .Applications De Recherche Scientifique
Synthesis and Biological Activities :
- Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing a 1,3,4-oxadiazole nucleus, have been synthesized and shown to possess antimicrobial, antilipase, and antiurease activities, demonstrating their potential in therapeutic applications (Başoğlu et al., 2013).
Crystal Structures and Inhibitory Activities :
- The synthesis of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives has been explored, with their structures determined by X-ray diffraction analysis. These compounds have shown notable xanthine oxidase inhibitory activity, which could be significant in treating diseases like gout (Qi et al., 2015).
Cytotoxic Evaluation for Cancer Research :
- Novel derivatives of 1,3,4-oxadiazoles containing a phenyl thiophene moiety have been synthesized and evaluated for their anticancer properties. Some of these compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential in cancer research and treatment (Adimule et al., 2014).
Insecticidal Activities :
- New 2-fluorophenyl-5-substituted cyclopropyl-1,3,4-oxadiazoles have been synthesized and evaluated for their insecticidal activities against armyworms, suggesting their utility in agricultural pest control (Shi et al., 2000).
Liquid Crystalline Properties :
- The synthesis and study of liquid crystalline properties of bent-shaped 1,3,4-oxadiazole-based compounds have been conducted. These compounds, including variants with 4-fluorophenyl groups, showed nematic and smectic phases, relevant for materials science and display technologies (Zhu et al., 2009).
Antibacterial and Antioxidant Activities :
- A synthesized compound, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, has been characterized and evaluated for various biological activities. It demonstrated significant antibacterial, antioxidant, and anti-tuberculosis activities, showing its potential in the development of new therapeutic agents (Mamatha S.V et al., 2019).
Antimicrobial Evaluation :
- Various 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These studies contribute to the development of new antimicrobial agents, which are crucial in combating resistant strains of bacteria and fungi (Jafari et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-2-16-11(15)10-14-13-9(17-10)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKUSFXMFYAZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[2-[1-[2-[(2-methoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2734285.png)
![Methyl (E)-4-[[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2734286.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclopropanecarboxamide](/img/structure/B2734290.png)

![7-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2734294.png)


![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2734299.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2734302.png)
![Methyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/no-structure.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2734307.png)